molecular formula C₂₃H₂₇D₄Cl₂N₃O B1146734 奥匹拉莫-d4 CAS No. 1215716-70-3

奥匹拉莫-d4

货号: B1146734
CAS 编号: 1215716-70-3
分子量: 440.44
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Opipramol-d4 is a deuterium-labeled derivative of Opipramol, a tricyclic antidepressant. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the parent compound, Opipramol .

科学研究应用

Opipramol-d4 is widely used in scientific research, including:

作用机制

生化分析

Biochemical Properties

Opipramol-d4 interacts with various enzymes and proteins. It is primarily metabolized by the CYP2D6 isoenzyme . The dopamine D4 receptor, which has biochemical and signaling properties, is one of the key proteins it interacts with . The interactions of Opipramol-d4 with these biomolecules are crucial in its role in biochemical reactions.

Cellular Effects

Opipramol-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a biphasic action, with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later .

Molecular Mechanism

Opipramol-d4 exerts its effects at the molecular level through various mechanisms. It does not inhibit monoamine reuptake like most other tricyclic antidepressants, but instead acts primarily as a SIGMAR1 agonist . This unique mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of Opipramol-d4 change over time in laboratory settings. Studies have shown that Opipramol has proven efficacy in somatoform disorders with effects on symptoms of somatization, anxiety, and depression .

Metabolic Pathways

Opipramol-d4 is involved in various metabolic pathways. It is partially metabolized in the liver to deshydroxyethylopipramol . Metabolism occurs through the CYP2D6 isoenzyme . This could also include any effects on metabolic flux or metabolite levels.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Opipramol-d4 involves the incorporation of deuterium into the molecular structure of Opipramol. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Opipramol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .

化学反应分析

Types of Reactions

Opipramol-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .

相似化合物的比较

Similar Compounds

Uniqueness

Opipramol-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in scientific research .

生物活性

Opipramol-d4, a deuterated analog of the atypical tricyclic antidepressant opipramol, is primarily recognized for its role as a sigma receptor agonist. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the management of anxiety disorders and sleep disturbances. This article explores the biological activity of opipramol-d4, summarizing key research findings, case studies, and relevant data.

Opipramol-d4 is characterized by the following chemical properties:

PropertyValue
CAS Number 1215716-70-3
Molecular Formula C23H25D4N3O
Molecular Weight 367.5 g/mol
Density 1.129 g/cm³
Melting Point 100-101°C
Boiling Point 555.1°C at 760 mmHg
Flash Point 290.5°C

Opipramol-d4 acts primarily as a sigma (σ) receptor agonist with a Ki value of approximately 50 nM, indicating its potent interaction with sigma recognition sites . This mechanism is crucial for its effects on neurotransmitter systems, particularly in modulating dopaminergic activity.

Anxiety and Sleep Disorders

Recent studies have highlighted the effectiveness of opipramol in managing sleep bruxism (SB), a condition characterized by involuntary teeth grinding during sleep. A controlled case series involving 19 participants demonstrated that a single 100 mg dose of opipramol at bedtime significantly reduced SB episodes. The study reported a decrease in all measured parameters of SB in 78.85% of participants after an 8-week treatment period .

Dopaminergic Activity

In vivo studies have shown that opipramol-d4 increases dopamine release in animal models. For instance, intraperitoneal administration of opipramol at doses ranging from 5 to 50 mg/kg resulted in elevated levels of dopamine metabolites (DOPAC and HVA) in the striatum without altering steady-state dopamine levels . This indicates a potential role for opipramol-d4 in enhancing dopaminergic signaling.

Case Studies

  • Effectiveness in Sleep Bruxism
    • Participants : 19 healthy adults diagnosed with severe SB.
    • Treatment : Daily dose of 100 mg opipramol for 8 weeks.
    • Results : Significant reduction in SB parameters observed in most participants; only minor side effects noted, such as transient sleepiness .
  • Dopamine Release Study
    • Model : Sprague-Dawley rats.
    • Dosage : Administered doses ranged from 5 to 50 mg/kg.
    • Findings : Increased metabolism of dopamine was observed, suggesting that opipramol-d4 may enhance dopaminergic activity through sigma receptor modulation .

Summary of Findings

The biological activity of opipramol-d4 reveals its potential as a therapeutic agent for anxiety-related disorders and sleep disturbances. Its mechanism as a sigma receptor agonist underpins its pharmacological effects, particularly regarding dopaminergic modulation.

Key Research Highlights

  • Reduction in Sleep Bruxism : Significant effectiveness noted with minimal side effects.
  • Dopaminergic Modulation : Evidence of increased dopamine metabolism supports its potential use in treating disorders related to dopaminergic dysregulation.

属性

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。